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  • Product: 4-[1-(Pyridin-4-yl)ethenyl]morpholine
  • CAS: 55482-77-4

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shift characterization for 4-[1-(Pyridin-4-yl)ethenyl]morpholine

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Characterization of 4-[1-(Pyridin-4-yl)ethenyl]morpholine Authored by: Gemini, Senior Application Scientist Abstract Nuclear Magnetic Resonance (NMR) spect...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Characterization of 4-[1-(Pyridin-4-yl)ethenyl]morpholine

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules.[1] This guide provides a comprehensive technical overview of the ¹H and ¹³C NMR spectral characteristics of 4-[1-(Pyridin-4-yl)ethenyl]morpholine, a compound featuring a confluence of key structural motifs: a pyridine ring, a morpholine heterocycle, and an enamine-like vinyl linkage. Understanding the NMR signature of this molecule is crucial for researchers in medicinal chemistry and materials science, where such scaffolds are of significant interest. This document details the predicted chemical shifts, coupling constants, and structural assignments, explains the underlying principles governing these spectral features, and provides a robust experimental protocol for data acquisition.

Introduction and Molecular Structure

4-[1-(Pyridin-4-yl)ethenyl]morpholine is a substituted enamine where the nitrogen is part of a morpholine ring and the β-carbon is part of a pyridine ring. The electronic properties of this molecule are dictated by the interplay between the electron-donating morpholine nitrogen and the electron-withdrawing pyridine ring, communicated through the ethenyl bridge. This electronic environment creates a unique and predictable set of chemical shifts in its NMR spectra. NMR spectroscopy, by mapping the magnetic environments of ¹H and ¹³C nuclei, allows for the unambiguous confirmation of its structure.[1]

For clarity in spectral assignment, the following standardized numbering system is used throughout this guide.

Caption: Molecular structure and numbering of 4-[1-(Pyridin-4-yl)ethenyl]morpholine.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides detailed information on the proton environment. The key to interpretation is understanding how the electronegativity of adjacent atoms and the electronic effects of the aromatic system influence the chemical shift (δ).

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Assigned ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2', H-6'~ 8.60Doublet (d)~ 6.02H
H-3', H-5'~ 7.20Doublet (d)~ 6.02H
H-β~ 4.85Singlet (s)-1H
H-β'~ 4.35Singlet (s)-1H
H-2, H-6~ 3.75Triplet (t)~ 4.84H
H-3, H-5~ 3.10Triplet (t)~ 4.84H

Interpretation of the ¹H NMR Spectrum:

  • Pyridine Ring Protons (H-2'/H-6' and H-3'/H-5'): The protons on the pyridine ring are the most deshielded and appear furthest downfield. The α-protons (H-2', H-6'), being adjacent to the highly electronegative nitrogen atom, are expected around 8.60 ppm. The β-protons (H-3', H-5') resonate at a higher field, approximately 7.20 ppm. Due to the symmetry of the 4-substituted ring, these pairs of protons are chemically equivalent, and they will appear as two distinct doublets, coupling to each other.

  • Ethenyl Protons (H-β, H-β'): These two protons are geminal but are diastereotopic due to the planar nature of the double bond and the bulk of the substituents, leading to distinct chemical shifts. The electron-donating effect from the morpholine nitrogen increases the electron density at the β-carbon, shifting these protons significantly upfield compared to typical vinyl protons (~5-6 ppm). They are predicted to appear as two distinct singlets around 4.85 and 4.35 ppm. The geminal coupling (²JHH) in such systems is often very small (< 2 Hz) and may not be resolved.

  • Morpholine Ring Protons (H-2/H-6 and H-3/H-5): The morpholine ring typically adopts a chair conformation at room temperature.[1][2] This leads to two distinct chemical environments for its methylene protons.

    • H-2, H-6: These protons are adjacent to the electronegative oxygen atom, which deshields them, causing them to resonate downfield around 3.75 ppm.[1]

    • H-3, H-5: These protons are adjacent to the nitrogen atom. The nitrogen is less electronegative than oxygen, and its electron-donating character in the enamine system shifts these protons upfield to approximately 3.10 ppm.[1]

    • Both sets of protons are expected to appear as triplets due to coupling with their adjacent methylene neighbors, assuming rapid chair-flipping on the NMR timescale which averages the axial and equatorial environments.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the carbon framework of the molecule. Chemical shifts are highly sensitive to the local electronic environment and hybridization.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Assigned CarbonChemical Shift (δ, ppm)
C-2', C-6'~ 150.0
C-4'~ 145.0
C-α~ 142.0
C-3', C-5'~ 121.0
C-β~ 85.0
C-2, C-6~ 66.5
C-3, C-5~ 49.0

Interpretation of the ¹³C NMR Spectrum:

  • Pyridine Ring Carbons: The carbons of the pyridine ring resonate in the aromatic region. The C-2'/C-6' carbons, adjacent to the nitrogen, are the most deshielded (~150.0 ppm). The quaternary C-4' carbon, being the point of substitution, will also be significantly downfield (~145.0 ppm). The C-3'/C-5' carbons will appear at the highest field among the pyridine carbons, around 121.0 ppm. The chemical shifts of pyridine carbons are known to be solvent-dependent.[3]

  • Ethenyl Carbons (C-α, C-β): This is the most characteristic feature of the spectrum.

    • C-α: This quaternary carbon is deshielded by both the direct attachment to the pyridine ring and the electron-withdrawing effect of the morpholine nitrogen through resonance. It is expected to appear significantly downfield (~142.0 ppm).

    • C-β: Conversely, the terminal C-β is strongly shielded by the electron-donating effect of the morpholine nitrogen (a key feature of enamines), causing it to resonate at an unusually high field for an sp² carbon, around 85.0 ppm.

  • Morpholine Ring Carbons (C-2/C-6, C-3/C-5): Similar to the proton spectrum, the two pairs of morpholine carbons are distinct.

    • C-2, C-6: These carbons are bonded to oxygen and are found downfield in the typical range for ethers, around 66.5 ppm.[4][5]

    • C-3, C-5: These carbons, adjacent to the nitrogen, are shifted upfield relative to their oxygen-bound counterparts, appearing around 49.0 ppm.[1][4] N-substitution significantly influences the chemical shifts of these carbons.[1]

Experimental Protocol for NMR Characterization

Acquiring high-quality, reproducible NMR data requires meticulous adherence to standardized procedures.[6]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve 1. Dissolve Sample (5-10 mg for ¹H, 20-50 mg for ¹³C) in ~0.6 mL deuterated solvent (e.g., CDCl₃). filter 2. Filter Solution (if particulates are present) using a pipette with a cotton plug. dissolve->filter transfer 3. Transfer to NMR Tube Ensure solution height is ~4-5 cm. filter->transfer load 4. Insert tube into spectrometer and lock on the deuterium signal. transfer->load shim 5. Shim the magnetic field to optimize homogeneity. load->shim acquire 6. Acquire Spectra (¹H, ¹³C, DEPT, COSY, HSQC as needed) using standard pulse programs. shim->acquire ft 7. Fourier Transform Convert FID to frequency spectrum. acquire->ft phase 8. Phase Correction Adjust spectrum to pure absorption mode. ft->phase baseline 9. Baseline Correction Ensure a flat baseline. phase->baseline reference 10. Referencing Calibrate spectrum to TMS (0.00 ppm) or residual solvent peak. baseline->reference integrate 11. Integration (¹H) & Peak Picking. reference->integrate

Caption: Standardized workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Quantity: Weigh 5-10 mg of 4-[1-(Pyridin-4-yl)ethenyl]morpholine for ¹H NMR, and 20-50 mg for ¹³C NMR.[6]

    • Solvent: Select a high-purity deuterated solvent in which the compound is fully soluble, such as Chloroform-d (CDCl₃) or DMSO-d₆. The choice of solvent can influence chemical shifts.[7][8]

    • Procedure: Dissolve the sample in approximately 0.6 mL of the chosen solvent in a clean vial. If any solid particles remain, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6]

  • Data Acquisition:

    • Instrument: Use a 400 MHz or higher field NMR spectrometer.

    • Lock and Shim: Insert the sample into the magnet, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal resolution and lineshape.

    • ¹H NMR Acquisition:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

      • Spectral Width: ~16 ppm.

      • Acquisition Time: ~2-3 seconds.

      • Relaxation Delay: 1-2 seconds.

      • Number of Scans: 8-16 scans, depending on sample concentration.

    • ¹³C NMR Acquisition:

      • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum and enhance the signal via the Nuclear Overhauser Effect (NOE).[1]

      • Spectral Width: ~240 ppm.

      • Acquisition Time: ~1 second.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform to convert the time-domain data into the frequency-domain spectrum.[1]

    • Carefully phase correct the spectrum to ensure all peaks are in the pure absorptive mode.

    • Apply a baseline correction to obtain a flat spectrum.

    • Calibrate the chemical shift scale. For CDCl₃, reference the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C.

    • For the ¹H spectrum, integrate the signals to determine the relative ratio of protons.[9]

Conclusion

The ¹H and ¹³C NMR spectra of 4-[1-(Pyridin-4-yl)ethenyl]morpholine are characterized by a set of highly distinct and predictable signals. Key diagnostic features include the downfield signals of the pyridine ring protons, the significant upfield shift of the β-vinyl protons and β-vinyl carbon due to the enamine character, and the two distinct sets of signals for the morpholine protons and carbons. A systematic approach to spectral acquisition and interpretation, as outlined in this guide, enables the confident structural verification and purity assessment of this compound, providing essential data for researchers in drug development and chemical sciences.

References

  • Maciel, G. E., & Natterstad, J. J. (1973). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Journal of Chemistry, 51(9), 1385-1393. Available at: [Link]

  • Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. Available at: [Link]

  • Jones, A. J., Beeman, C. P., Hasan, M. U., Casy, A. F., & Hassan, M. M. A. (1976). 13C magnetic resonance spectra of a series of methyl and phenyl substituted morpholines, their hydrochlorides, and respective methiodides. Canadian Journal of Chemistry, 54(2), 126-135. Available at: [Link]

  • Gholivand, K., & Zare, K. (2006). Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. Journal of the Chilean Chemical Society, 51(3), 973-977. Available at: [Link]

  • Pospelova, N. B., & Mokrushin, I. G. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes, 4(113). Available at: [Link]

  • Lichter, R. L., & Roberts, J. D. (1971). Effects of solvent, protonation, and N-alkylation on the nitrogen-15 chemical shifts of pyridine and related compounds. Journal of the American Chemical Society, 93(20), 5218-5224. Available at: [Link]

  • ResearchGate. (2005). 1H and13C NMR spectra ofN-substituted morpholines. Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of (a) poly(4-vinyl pyridine) in CDCl3; (b).... ResearchGate. Available at: [Link]

  • Chegg. (2017, May 8). Solved 1. Above is 1H NMR spectrum of 2-vinyl pyridine. The. Chegg.com. Available at: [Link]

  • ResearchGate. (2021, September 15). (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Available at: [Link]

  • LibreTexts Chemistry. (2021). 29.9 1H NMR Spectroscopy. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Available at: [Link]

Sources

Exploratory

Mechanism of enamine formation for 4-[1-(Pyridin-4-yl)ethenyl]morpholine

An In-depth Technical Guide to the Mechanism of Enamine Formation for 4-[1-(Pyridin-4-yl)ethenyl]morpholine Authored by: A Senior Application Scientist Introduction Enamines are a class of unsaturated organic compounds d...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Mechanism of Enamine Formation for 4-[1-(Pyridin-4-yl)ethenyl]morpholine

Authored by: A Senior Application Scientist

Introduction

Enamines are a class of unsaturated organic compounds derived from the reaction of an aldehyde or a ketone with a secondary amine.[1] They serve as versatile synthetic intermediates, acting as powerful carbon nucleophiles in a variety of C-C bond-forming reactions, such as alkylations and Michael additions.[2][3] This is attributed to a key resonance structure where the nitrogen atom's lone pair of electrons delocalizes into the double bond, placing a negative charge on the α-carbon.[3] The reactivity of enamines is greater than that of enols but less than that of enolates, making them highly useful and selective reagents in modern organic synthesis.[3]

This guide provides a comprehensive examination of the formation mechanism of a specific enamine, 4-[1-(Pyridin-4-yl)ethenyl]morpholine , synthesized from 4-acetylpyridine and the cyclic secondary amine, morpholine. We will delve into the step-by-step mechanistic pathway, provide a robust experimental protocol grounded in established chemical principles, and discuss the analytical techniques for product characterization. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of enamine chemistry.

Core Mechanism of Acid-Catalyzed Enamine Formation

The formation of an enamine from a ketone and a secondary amine is a reversible, acid-catalyzed condensation reaction that proceeds through several distinct stages.[2][4] The overall process involves the formation of a C=C double bond adjacent to the nitrogen atom, with the elimination of a water molecule.[1][5] The reaction's equilibrium is typically driven towards the product by the continuous removal of this water byproduct.[2][6]

The mechanism can be dissected into two primary phases: the formation of a hemiaminal (also known as a carbinolamine) intermediate, followed by its acid-catalyzed dehydration to yield the final enamine product.[4]

Step-by-Step Mechanistic Breakdown
  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ketone (4-acetylpyridine) by an acid catalyst. This step enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2]

  • Nucleophilic Attack by the Secondary Amine: The lone pair of electrons on the nitrogen atom of the secondary amine (morpholine) attacks the now highly electrophilic carbonyl carbon. This addition forms a new carbon-nitrogen bond and breaks the C-O pi bond, resulting in a protonated hemiaminal intermediate.[3][4]

  • Deprotonation of the Nitrogen: A base (such as another molecule of the amine or the solvent) removes the proton from the positively charged nitrogen atom, yielding a neutral hemiaminal intermediate.[4]

  • Protonation of the Hydroxyl Group: The acid catalyst then protonates the oxygen atom of the hydroxyl group on the hemiaminal. This is a critical step as it converts the hydroxyl group (-OH), a poor leaving group, into a water molecule (-OH2+), which is an excellent leaving group.[2][7]

  • Elimination of Water to Form an Iminium Ion: The lone pair on the adjacent nitrogen atom assists in the elimination of the water molecule, forming a resonance-stabilized cation known as an iminium ion.[5][7]

  • Deprotonation of the α-Carbon: In the final step, a base removes a proton from the α-carbon (the carbon adjacent to the iminium carbon). This is the key difference between enamine and imine formation. Since the nitrogen atom, derived from a secondary amine, lacks a proton to be removed, the proton must be abstracted from the neighboring carbon.[1][7] The electrons from the C-H bond collapse to form the C=C double bond, and the pi electrons of the C=N bond move to the nitrogen, neutralizing its positive charge and yielding the final enamine product.[5]

The optimal pH for this reaction is mildly acidic, typically around 4.5 to 5.[4][7] If the solution is too acidic (low pH), the amine nucleophile will be fully protonated and unable to initiate the attack on the carbonyl.[7][8] Conversely, if the solution is too basic (high pH), the protonation of the hemiaminal's hydroxyl group will not occur efficiently, slowing down the dehydration step.[4]

Caption: General mechanism of enamine formation.

Experimental Protocol: Synthesis of 4-[1-(Pyridin-4-yl)ethenyl]morpholine

This protocol describes a standard laboratory procedure for the synthesis of the target enamine, employing a Dean-Stark apparatus to ensure a high yield by continuously removing the water byproduct.[6][9]

Reactant Data
CompoundFormulaMol. Weight ( g/mol )Boiling Point (°C)Density (g/mL)Notes
4-AcetylpyridineC₇H₇NO121.142121.111Ketone substrate.[10][11]
MorpholineC₄H₉NO87.121291.007Secondary amine.
p-Toluenesulfonic acid (p-TsOH)C₇H₈O₃S172.20--Acid catalyst.
TolueneC₇H₈92.141110.867Solvent, forms azeotrope with water.[12]
Step-by-Step Methodology
  • Apparatus Setup: Assemble a 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.[12] Ensure all glassware is oven-dried to remove any residual moisture.

  • Charging the Flask: To the round-bottom flask, add 4-acetylpyridine (e.g., 10.0 g, 82.5 mmol), morpholine (e.g., 8.6 mL, 99.0 mmol, 1.2 eq.), and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.16 g, 0.83 mmol, 0.01 eq.).

  • Solvent Addition: Add approximately 100 mL of toluene to the flask. The toluene serves as the reaction solvent and as an azeotropic agent to facilitate water removal.[13]

  • Azeotropic Reflux: Heat the reaction mixture to reflux using a heating mantle. Toluene and water will form a low-boiling azeotrope that vaporizes, condenses in the condenser, and collects in the Dean-Stark trap.[12] As the condensate cools, it separates into two layers: the denser water collects at the bottom of the trap, while the less dense toluene overflows and returns to the reaction flask.[12]

  • Monitoring the Reaction: The reaction is complete when water ceases to collect in the trap, which typically takes several hours. The theoretical amount of water to be collected is approximately 1.5 mL for this scale.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the acid catalyst, followed by a wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and remove the toluene solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a dark oil or solid, can be purified by vacuum distillation or column chromatography on silica gel to yield the pure enamine.

Caption: Workflow for the synthesis of enamines.

Product Characterization: Spectroscopic Analysis

The structure of the synthesized 4-[1-(Pyridin-4-yl)ethenyl]morpholine can be confirmed using standard spectroscopic techniques.

Infrared (IR) Spectroscopy
  • The IR spectrum should show a characteristic C=C stretching absorption for the enamine double bond, typically in the range of 1650-1600 cm⁻¹.

  • The spectrum will lack the strong C=O stretching band of the starting ketone (around 1690 cm⁻¹ for an aryl ketone).

  • Since the product is a tertiary amine, there will be no N-H stretching absorptions in the 3500-3300 cm⁻¹ region.[14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Pyridyl Protons: Two sets of doublets corresponding to the protons on the pyridine ring.

    • Vinylic Protons: Signals for the two protons on the enamine double bond will appear in the alkene region of the spectrum.

    • Morpholine Protons: Two distinct signals, likely triplets, for the -CH₂-N- and -CH₂-O- protons of the morpholine ring. The protons on the carbon adjacent to the nitrogen are deshielded and will appear further downfield (typically 2.3-3.0 ppm).[16]

  • ¹³C NMR:

    • Signals corresponding to the two carbons of the enamine double bond.

    • Signals for the carbons of the pyridine ring.

    • Signals for the carbons of the morpholine ring. The carbon atom attached to the nitrogen will be slightly deshielded compared to a standard alkane carbon.[15]

Mass Spectrometry (MS)
  • The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (190.24 g/mol ).

  • According to the nitrogen rule, a compound with an even number of nitrogen atoms (two in this case) should have an even-numbered molecular weight. However, the molecular formula is C₁₁H₁₄N₂O, so the molecular ion peak will be at an even m/z value. The initial statement about the nitrogen rule was simplified; the rule states a compound with an odd number of nitrogens has an odd molecular weight[14][17].

  • Characteristic fragmentation patterns for enamines often involve α-cleavage, where the C-C bond nearest the nitrogen atom is broken, yielding a resonance-stabilized, nitrogen-containing cation.[14][15]

Conclusion

The formation of 4-[1-(Pyridin-4-yl)ethenyl]morpholine is a classic example of acid-catalyzed enamine synthesis. The mechanism proceeds through well-defined hemiaminal and iminium ion intermediates, with the final product being formed by deprotonation of an α-carbon. This reaction is a high-yielding and reliable transformation, provided that the water byproduct is efficiently removed from the reaction equilibrium. The resulting enamine is a valuable synthetic building block, combining the nucleophilic character of the enamine moiety with the versatile chemical handle of the pyridine ring, making it a compound of significant interest for further functionalization in medicinal chemistry and materials science.

References

  • Master Organic Chemistry. (2010, May 24). Enamines. [Link]

  • Making Molecules. (2024, September 2). Enamines. [Link]

  • LibreTexts Chemistry. (2023, September 20). 19.8 Nucleophilic Addition of Amines: Imine and Enamine Formation. [Link]

  • JoVE. (2025, May 22). Video: Aldehydes and Ketones with Amines: Enamine Formation Mechanism. [Link]

  • Chemistry Steps. (2022, December 2). Enamines from Aldehydes and Ketones with Secondary Amines. [Link]

  • TMP Chem. (2020, June 24). 09.08 Enamine Formation [Video]. YouTube. [Link]

  • Organic Chemistry Tutor. (n.d.). Formation of Imines and Enamines. [Link]

  • JoVE. (2017, February 22). Video: Dean-Stark Trap: Principle, Use in Chemical Reactions. [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2024, March 24). 24.10: Spectroscopy of Amines. [Link]

  • LibreTexts Chemistry. (2024, September 30). 24.10: Spectroscopy of Amines. [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • Fiveable. (2025, August 15). Spectroscopy of Amines. [Link]

  • Organic Syntheses. (n.d.). 4-ACETYLPYRIDINE OXIME. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. [Link]

  • Proprep. (n.d.). Explain the function of a Dean-Stark trap in removing water from reaction mixtures. [Link]

  • Wikipedia. (n.d.). Dean–Stark apparatus. [Link]

  • Taylor & Francis. (n.d.). Dean-Stark apparatus – Knowledge and References. [Link]

  • PMC. (n.d.). Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline. [Link]

  • Sciencemadness Discussion Board. (2005, January 20). Dean Stark Trap. [Link]

  • IUCr Journals. (n.d.). Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline. [Link]

  • Frontiers. (2025, February 28). Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. [Link]

  • PubChem. (n.d.). 4-Acetylpyridine. [Link]

  • PMC. (2023, August 11). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. [Link]

  • MDPI. (2009, September 10). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. [Link]

  • PubChem - NIH. (n.d.). 4-Acetylmorpholine. [Link]

Sources

Exploratory

Electronic properties and HOMO-LUMO gap of 4-[1-(Pyridin-4-yl)ethenyl]morpholine

An In-Depth Technical Guide to the Electronic Properties and HOMO-LUMO Gap of 4-[1-(Pyridin-4-yl)ethenyl]morpholine Abstract Introduction: The Significance of 4-[1-(Pyridin-4-yl)ethenyl]morpholine and its Electronic Prof...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electronic Properties and HOMO-LUMO Gap of 4-[1-(Pyridin-4-yl)ethenyl]morpholine

Abstract

Introduction: The Significance of 4-[1-(Pyridin-4-yl)ethenyl]morpholine and its Electronic Profile

The molecule 4-[1-(Pyridin-4-yl)ethenyl]morpholine is a heterocyclic compound featuring a morpholine ring, a known privileged scaffold in medicinal chemistry due to its favorable pharmacological properties.[2][3][4] The morpholine moiety is often incorporated into drug candidates to enhance their pharmacokinetic profile, including improved solubility and metabolic stability.[2] The presence of the pyridin-4-yl ethenyl group introduces a conjugated system, which is expected to be the primary determinant of the molecule's electronic and optical properties.

The electronic properties of a molecule, particularly the energies of its frontier molecular orbitals (HOMO and LUMO), are fundamental to understanding its behavior in chemical and biological systems. The HOMO, the highest energy molecular orbital containing electrons, and the LUMO, the lowest energy molecular orbital devoid of electrons, dictate the molecule's ability to donate and accept electrons, respectively. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that influences a molecule's:

  • Chemical Reactivity: A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and lower kinetic stability.[1]

  • Optical Properties: The HOMO-LUMO gap is related to the energy of the lowest electronic excitation, which can be probed by UV-Visible (UV-Vis) spectroscopy.[5][6] Molecules with smaller gaps tend to absorb light at longer wavelengths.[7]

  • Electronic Behavior: In the context of materials science, the HOMO-LUMO gap is analogous to the band gap in semiconductors and is crucial for designing organic electronic materials.[8]

  • Drug-Receptor Interactions: The electronic properties of a drug molecule, including its HOMO and LUMO energies, can play a significant role in its binding affinity and interaction with biological targets.[9]

Given the potential of morpholine-containing compounds in drug development, a thorough characterization of the electronic properties of 4-[1-(Pyridin-4-yl)ethenyl]morpholine is essential for predicting its reactivity, metabolic fate, and potential as a therapeutic agent. This guide provides the theoretical and practical framework to achieve this characterization.

Theoretical Determination of the HOMO-LUMO Gap: A Computational Chemistry Approach

Computational quantum chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective method for predicting the electronic structure and properties of molecules, including their HOMO and LUMO energies.[5][10]

Rationale for Employing Density Functional Theory (DFT)

DFT has become a standard tool in computational chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying organic molecules of the size of 4-[1-(Pyridin-4-yl)ethenyl]morpholine. For the determination of the HOMO-LUMO gap, a combination of geometry optimization and single-point energy calculations is typically employed. To obtain a more accurate prediction of the electronic excitation energies, which are related to the optical HOMO-LUMO gap, Time-Dependent DFT (TD-DFT) calculations are recommended.[11]

Detailed Computational Protocol

The following protocol outlines the steps for calculating the electronic properties of 4-[1-(Pyridin-4-yl)ethenyl]morpholine using a typical quantum chemistry software package like Gaussian or Schrödinger's Maestro.[1][5]

Step 1: Molecular Structure Input

  • Construct the 3D structure of 4-[1-(Pyridin-4-yl)ethenyl]morpholine using a molecular builder or by converting its SMILES string.

Step 2: Geometry Optimization

  • Objective: To find the lowest energy conformation of the molecule.

  • Method: Perform a geometry optimization using a suitable DFT functional and basis set. A commonly used and reliable combination for organic molecules is the B3LYP functional with the 6-31G(d) basis set.[1] For potentially more accurate results, especially concerning long-range interactions, a range-separated functional like ωB97XD could be considered.[12]

  • Verification: Confirm that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

Step 3: HOMO-LUMO Energy Calculation

  • Objective: To calculate the energies of the frontier molecular orbitals.

  • Method: Using the optimized geometry, perform a single-point energy calculation with a larger basis set, such as 6-311++G(d,p), to obtain more accurate orbital energies.[12]

  • Data Extraction: From the output file, extract the energies of the HOMO and LUMO.

  • Gap Calculation: The HOMO-LUMO gap is the difference between these two energies: ΔE = ELUMO - EHOMO

Step 4: (Optional but Recommended) TD-DFT for Optical Gap Prediction

  • Objective: To simulate the UV-Vis absorption spectrum and predict the optical HOMO-LUMO gap.

  • Method: Perform a TD-DFT calculation on the optimized geometry. The CAM-B3LYP functional is often a good choice for this purpose.[13]

  • Data Analysis: The output will provide the excitation energies and oscillator strengths for the electronic transitions. The lowest energy transition with a significant oscillator strength corresponds to the HOMO-LUMO transition and can be correlated with the onset of absorption in the experimental UV-Vis spectrum.

Visualization of Computational Workflow

computational_workflow cluster_input Input cluster_dft DFT Calculations cluster_output Output & Analysis mol_build 1. Molecular Structure Construction geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) mol_build->geom_opt freq_calc 3. Frequency Calculation (Verify Minimum) geom_opt->freq_calc tddft 5. TD-DFT Calculation (e.g., CAM-B3LYP) geom_opt->tddft spe 4. Single-Point Energy (e.g., B3LYP/6-311++G(d,p)) freq_calc->spe homo_lumo HOMO & LUMO Energies spe->homo_lumo uv_vis Simulated UV-Vis Spectrum tddft->uv_vis gap_calc HOMO-LUMO Gap (ΔE = ELUMO - EHOMO) homo_lumo->gap_calc optical_gap Optical Gap uv_vis->optical_gap

Caption: Computational workflow for determining the electronic properties of 4-[1-(Pyridin-4-yl)ethenyl]morpholine.

Experimental Determination of the HOMO-LUMO Gap

Experimental techniques provide a crucial validation of the computational predictions and offer a direct measurement of the electronic properties of the molecule. The two primary methods for this are UV-Visible (UV-Vis) Spectroscopy and Cyclic Voltammetry (CV).[1][8]

UV-Visible (UV-Vis) Spectroscopy for the Optical Gap

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions.[6][14] The onset of the lowest energy absorption band can be used to estimate the optical HOMO-LUMO gap.[1][7]

Detailed Experimental Protocol:

Step 1: Sample Preparation

  • Prepare a dilute solution of 4-[1-(Pyridin-4-yl)ethenyl]morpholine in a UV-transparent solvent (e.g., cyclohexane, ethanol, or dichloromethane).[1] The concentration should be adjusted to achieve an absorbance between 0.5 and 1.5 at the absorption maximum to ensure adherence to the Beer-Lambert law.[1]

Step 2: Spectrophotometer Setup

  • Use a dual-beam UV-Vis spectrophotometer.[1]

  • Fill a quartz cuvette with the pure solvent to serve as a reference.

  • Fill a second quartz cuvette with the sample solution.

Step 3: Spectrum Acquisition

  • Place both cuvettes in the spectrophotometer.

  • Record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).[1]

Step 4: Data Analysis

  • Identify the absorption onset (λonset) of the lowest energy (longest wavelength) absorption band. This is determined by finding the intersection of the tangent of the leading edge of this peak with the baseline.[1][11]

  • Calculate the optical HOMO-LUMO gap (Egoptical) using the following equation: Egoptical (eV) = 1240 / λonset (nm)[15]

Cyclic Voltammetry (CV) for the Electrochemical Gap

Cyclic voltammetry is an electrochemical technique that measures the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be determined.[1][8]

Detailed Experimental Protocol:

Step 1: Solution Preparation

  • Prepare a dilute solution (typically 1-5 mM) of 4-[1-(Pyridin-4-yl)ethenyl]morpholine in a suitable, electrochemically stable solvent such as acetonitrile or dichloromethane.[1]

  • Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6) to ensure sufficient conductivity.[1]

Step 2: Electrochemical Cell Setup

  • Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

Step 3: Measurement

  • De-gas the solution with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.

  • Perform a cyclic voltammetry scan over a potential range that encompasses the oxidation and reduction events of the molecule.

  • It is highly recommended to use an internal or external standard, such as the ferrocene/ferrocenium (Fc/Fc+) redox couple, for accurate potential referencing.[1][16]

Step 4: Data Analysis

  • Determine the onset of the first oxidation potential (Eoxonset) and the onset of the first reduction potential (Eredonset) from the cyclic voltammogram.[1]

  • The HOMO and LUMO energy levels can be estimated using the following empirical equations, referencing against the Fc/Fc+ couple (assuming the absolute energy of Fc/Fc+ is -4.8 eV relative to the vacuum level):[1][16] EHOMO (eV) = - [Eoxonset (vs Fc/Fc+) + 4.8] ELUMO (eV) = - [Eredonset (vs Fc/Fc+) + 4.8]

  • The electrochemical HOMO-LUMO gap is then calculated as: Egelectrochemical = ELUMO - EHOMO[1]

Visualization of Experimental Workflow

experimental_workflow cluster_uvvis UV-Vis Spectroscopy cluster_cv Cyclic Voltammetry uv_prep 1. Sample Preparation (Dilute Solution) uv_acq 2. Spectrum Acquisition (200-800 nm) uv_prep->uv_acq uv_analysis 3. Data Analysis (Determine λonset) uv_acq->uv_analysis optical_gap 4. Calculate Optical Gap (Eg = 1240 / λonset) uv_analysis->optical_gap cv_prep 1. Solution Preparation (Analyte + Electrolyte) cv_setup 2. Electrochemical Cell Setup (3-Electrode System) cv_prep->cv_setup cv_measure 3. Measurement (Scan Potential) cv_setup->cv_measure cv_analysis 4. Data Analysis (Determine Eox & Ered) cv_measure->cv_analysis electrochem_gap 5. Calculate HOMO/LUMO & Electrochemical Gap cv_analysis->electrochem_gap

Caption: Experimental workflows for determining the optical and electrochemical HOMO-LUMO gaps.

Data Synthesis and Interpretation

The data obtained from both computational and experimental methods should be systematically compiled for comparison and interpretation.

Quantitative Data Summary

The following table provides a template for summarizing the key electronic properties of 4-[1-(Pyridin-4-yl)ethenyl]morpholine.

ParameterComputational (DFT)Experimental (UV-Vis)Experimental (CV)
HOMO Energy (eV) Calculated ValueN/AMeasured Value
LUMO Energy (eV) Calculated ValueN/AMeasured Value
HOMO-LUMO Gap (eV) Calculated ValueOptical GapElectrochemical Gap

Note: It is expected that the optical gap determined from UV-Vis spectroscopy may be slightly different from the electrochemical gap due to excitonic effects.[1]

Interpretation of Results

The calculated and measured HOMO-LUMO gap will provide significant insights into the properties of 4-[1-(Pyridin-4-yl)ethenyl]morpholine.

  • A relatively small gap would suggest that the molecule is more easily excitable, potentially leading to color, and may be more chemically reactive. This could have implications for its metabolic stability and potential for off-target effects in a biological system.

  • A larger gap would indicate greater kinetic stability and lower reactivity.

The spatial distribution of the HOMO and LUMO, which can be visualized from the DFT calculations, will reveal the regions of the molecule involved in electron donation and acceptance. This information is invaluable for understanding its intermolecular interactions, including potential binding modes with a biological target. For instance, if the HOMO is localized on the morpholine ring, this region would be susceptible to oxidation. Conversely, if the LUMO is centered on the pyridine ring, this area would be the likely site for nucleophilic attack.

Conclusion and Future Directions

This technical guide has detailed a robust, dual-pronged approach, combining computational and experimental methodologies, to thoroughly characterize the electronic properties and HOMO-LUMO gap of 4-[1-(Pyridin-4-yl)ethenyl]morpholine. By following the outlined protocols, researchers can obtain a comprehensive understanding of this novel molecule's fundamental electronic structure.

The elucidation of these properties is a critical first step in evaluating its potential for applications in drug development and materials science. The data generated will provide a solid foundation for further studies, including quantitative structure-activity relationship (QSAR) modeling, prediction of metabolic pathways, and the rational design of new derivatives with tailored electronic properties for specific therapeutic or technological applications. The morpholine scaffold continues to be a valuable component in medicinal chemistry, and a deep understanding of the electronic contributions of its various substitutions is essential for advancing the field.[2]

References

  • HOMO-LUMO Energy Gap - Schrödinger. (2022, January 23). Retrieved from [Link]

  • High throughput tight binding calculation of electronic HOMO–LUMO gaps and its prediction for natural compounds - Digital Discovery (RSC Publishing). (n.d.). Retrieved from [Link]

  • Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models - ACS Publications. (2025, September 10). Retrieved from [Link]

  • UV-Vis (Ultraviolet-Visible) Spectroscopy | Commissioned Analysis and Research. (n.d.). Retrieved from [Link]

  • Advanced Lab Course: UV-Vis Absorption Spectroscopy - Polymer Science. (n.d.). Retrieved from [Link]

  • Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials - PMC. (2025, July 2). Retrieved from [Link]

  • Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. (2022, August 7). Retrieved from [Link]

  • Calculating HOMO-LUMO gap from UV-Vis spectra? - ResearchGate. (2018, April 10). Retrieved from [Link]

  • UV-Vis Spectroscopy | Master Organic Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization and Determination of HOMO-LUMO of the Substituted 1,3,5-Triazine Molecule for the Applications of Or. (n.d.). Retrieved from [Link]

  • How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data? (2018, September 7). Retrieved from [Link]

  • Figure 4. The calculated HOMO, LUMO and HOMO-LUMO gap for 1 – 4 as... - ResearchGate. (n.d.). Retrieved from [Link]

  • HOMO–LUMO Energy-Gap Tuning of π-Conjugated Zwitterions Composed of Electron-Donating Anion and Electron-Accepting Cation | The Journal of Organic Chemistry - ACS Publications. (2020, December 4). Retrieved from [Link]

  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - RSC Publishing. (n.d.). Retrieved from [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022, May 9). Retrieved from [Link]

  • Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline - PMC. (n.d.). Retrieved from [Link]

  • 4-(2-Phenylthieno[3,2-d]pyrimidin-4-yl)morpholine - PubChem. (n.d.). Retrieved from [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (2022, April 13). Retrieved from [Link]

  • The Prediction and Theoretical Study for Chemical Reactivity, Thermophysical and Biological Activity of Morpholinium Nitrate and. (2019, April 22). Retrieved from [Link]

  • Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine - Frontiers. (2025, February 28). Retrieved from [Link]

  • World Journal of Pharmaceutical Research - WJPR - Abstract. (n.d.). Retrieved from [Link]

  • Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline - ePrints Soton - University of Southampton. (2023, February 15). Retrieved from [Link]

  • New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation - MDPI. (2025, August 11). Retrieved from [Link]

  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model - ACS Publications. (2004, May 5). Retrieved from [Link]

    • Computational Chemistry Research Unit - RIKEN AICS. (n.d.). Retrieved from [Link]

  • Morpholine, 4-phenyl- - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved from [Link]

  • (PDF) Electrochemical and optical properties of poly(4-(4-(1H-pyrrol-1-yl)phenyl)-4H-dithieno[3,2-b:2',3' - ResearchGate. (2024, February 1). Retrieved from https://www.researchgate.
  • 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile Hydrochloride - MDPI. (2024, January 5). Retrieved from [Link]

  • 1-(Pyridin-4-yl)-4-thiopyridine (PTP) in the crystalline state – pure PTP and a cocrystal and salt - ResearchGate. (n.d.). Retrieved from [Link]

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Foundational

Solubility profile of 4-[1-(Pyridin-4-yl)ethenyl]morpholine in polar organic solvents

An In-depth Technical Guide to Determining the Solubility Profile of 4-[1-(Pyridin-4-yl)ethenyl]morpholine in Polar Organic Solvents Abstract The solubility of an active pharmaceutical ingredient (API) is a critical dete...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Determining the Solubility Profile of 4-[1-(Pyridin-4-yl)ethenyl]morpholine in Polar Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation design to bioavailability. This technical guide provides a comprehensive framework for characterizing the solubility profile of 4-[1-(Pyridin-4-yl)ethenyl]morpholine, a heterocyclic compound with potential pharmaceutical applications. While direct solubility data for this specific molecule is not widely published, this document outlines a robust, first-principles approach for its determination. We will delve into the theoretical principles governing solubility, based on the molecule's structural characteristics, and provide a detailed, field-proven experimental protocol for measuring its thermodynamic solubility in a range of common polar organic solvents. This guide is intended for researchers, chemists, and drug development professionals, offering both the theoretical underpinnings and the practical, step-by-step methodology required to generate a reliable and comprehensive solubility profile.

Introduction

The Critical Role of Solubility in Pharmaceutical Development

In the journey of a drug candidate from discovery to a viable therapeutic, solubility is a fundamental physicochemical property that must be thoroughly characterized.[1] Low solubility can lead to a cascade of developmental challenges, including poor absorption, underestimated toxicity in early-stage assays, and significant formulation hurdles.[2] Conversely, a well-understood solubility profile enables rational solvent selection for synthesis and purification, informs pre-formulation strategies, and is essential for developing dosage forms with predictable in vivo performance.[3][4] Therefore, the quantitative measurement of a compound's solubility is an indispensable early-stage activity in drug discovery and development.[5]

Introducing 4-[1-(Pyridin-4-yl)ethenyl]morpholine: A Structural Analysis

To predict the solubility behavior of 4-[1-(Pyridin-4-yl)ethenyl]morpholine, we must first analyze its molecular structure. The molecule is composed of three key functional regions:

  • A Pyridine Ring: This aromatic heterocycle contains a nitrogen atom, which imparts polarity and can act as a hydrogen bond acceptor.

  • A Morpholine Ring: This saturated heterocycle contains both an ether linkage (-O-) and a tertiary amine (-N-).[6][7] Both heteroatoms increase the molecule's polarity and capacity for hydrogen bond acceptance.

  • An Ethenyl Linker: This carbon-carbon double bond (-CH=CH-) connects the pyridine and morpholine-bearing carbons. This linker is relatively non-polar.

The combination of the highly polar morpholine and pyridine moieties with the non-polar ethenyl bridge suggests that the molecule as a whole is polar. Its solubility will be dictated by the interplay of these groups with the chosen solvent.

The Importance of Polar Organic Solvents

Polar organic solvents are ubiquitous in the pharmaceutical industry, used in synthesis, crystallization, purification, and the preparation of formulations. Solvents such as methanol, ethanol, acetonitrile, and dimethyl sulfoxide (DMSO) offer a range of polarities and hydrogen bonding capabilities. A comprehensive understanding of how 4-[1-(Pyridin-4-yl)ethenyl]morpholine behaves in these solvents is crucial for optimizing manufacturing processes and for the early-stage screening assays where these solvents are often used as co-solvents.[8]

Theoretical Framework: Predicting Solubility Behavior

The principle of "like dissolves like" is the cornerstone of solubility prediction.[9][10] This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents. The extent of solubility is governed by the energetic favorability of solute-solvent interactions compared to solute-solute and solvent-solvent interactions.[11]

Analyzing the Solute: Polarity and Hydrogen Bonding

4-[1-(Pyridin-4-yl)ethenyl]morpholine possesses significant polarity due to its multiple heteroatoms. The ether oxygen and the two nitrogen atoms can act as hydrogen bond acceptors. However, it lacks a hydrogen bond donor (like an -OH or -NH group). This characteristic is key to predicting its interactions with different types of polar solvents.

Analyzing the Solvents: Properties of Common Polar Organic Solvents

The choice of solvent is critical.[12] Polar solvents can be further classified as protic (containing a hydrogen atom bonded to an electronegative atom, e.g., O-H) or aprotic (lacking such a bond).[10]

SolventDielectric Constant (ε) at 20°CPolarity IndexTypeKey Interaction Feature
Methanol 33.05.1Polar ProticHydrogen bond donor & acceptor
Ethanol 24.54.3Polar ProticHydrogen bond donor & acceptor
Isopropanol 19.93.9Polar ProticHydrogen bond donor & acceptor
Acetonitrile 37.55.8Polar AproticStrong dipole, H-bond acceptor
DMSO 46.77.2Polar AproticStrong dipole, strong H-bond acceptor

Data compiled from various chemical reference sources.

Formulating a Solubility Hypothesis

Based on the structural analysis, we can formulate a hypothesis regarding the solubility of 4-[1-(Pyridin-4-yl)ethenyl]morpholine:

  • High Solubility in Polar Aprotic Solvents: Solvents like DMSO and Acetonitrile are excellent hydrogen bond acceptors and have strong dipole moments. They should effectively solvate the polar regions of the target molecule, leading to high solubility.

  • Good Solubility in Polar Protic Solvents: Alcohols like methanol and ethanol can act as hydrogen bond donors to the nitrogen and oxygen atoms of the solute. While these interactions are favorable, the energy required to break the solvent's own hydrogen-bonding network may slightly reduce the overall solubility compared to polar aprotic solvents.

  • Trend within Alcohols: Solubility is expected to decrease as the alkyl chain of the alcohol increases (Methanol > Ethanol > Isopropanol). The increasing non-polar character of the longer alkyl chain makes the solvent less compatible with the polar solute.

Experimental Determination of Thermodynamic Solubility

To obtain definitive solubility data, an experimental measurement is required. Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure.[13]

The Shake-Flask Method: The Gold Standard

The shake-flask method is the most common and reliable technique for determining thermodynamic solubility.[14][15] In this method, an excess amount of the solid compound is agitated in the solvent for a prolonged period until the solution reaches equilibrium with the undissolved solid.[5][16] This ensures the solution is truly saturated. This method is preferred for its accuracy and direct measurement of the equilibrium state.[17]

Detailed Experimental Protocol

This protocol outlines the steps for determining the solubility of 4-[1-(Pyridin-4-yl)ethenyl]morpholine at a controlled temperature (e.g., 25°C).

  • Preparation:

    • Accurately weigh an excess amount of the solid compound (e.g., 5-10 mg) into several 2 mL glass vials. An excess is confirmed by visually observing undissolved solid throughout the experiment.

    • Prepare three replicate vials for each solvent to be tested (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, DMSO).

  • Solvent Addition:

    • Add a precise volume (e.g., 1 mL) of the desired polar organic solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker or rotator within a temperature-controlled incubator set to 25°C.

    • Agitate the vials for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended.[2][17]

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand briefly to let the larger particles settle.

    • To separate the saturated solution (supernatant) from the undissolved solid, use a high-speed centrifuge or, preferably, filter the solution through a 0.45 µm syringe filter (ensure the filter material is compatible with the organic solvent).[18] This step is critical to avoid artificially inflated results from suspended microparticles.

  • Sample Preparation for Analysis:

    • Immediately after filtration, accurately dilute a known volume of the clear filtrate with a suitable diluent (typically the mobile phase used for HPLC analysis). The dilution factor must be chosen carefully to ensure the final concentration falls within the linear range of the analytical method's calibration curve.

  • Analysis:

    • Analyze the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method to determine the compound's concentration.[19]

Workflow Visualization

The following diagram illustrates the complete workflow for the shake-flask solubility determination.

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A Weigh Excess Solid (4-[1-(pyridin-4-yl)ethenyl]morpholine) B Add Known Volume of Polar Organic Solvent A->B C Seal Vials & Agitate (24-48h at 25°C) B->C D Filter Supernatant (0.45 µm Syringe Filter) C->D E Prepare Serial Dilution of Saturated Solution D->E F Quantify by HPLC E->F G Calculate Solubility (mg/mL or µg/mL) F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

Rationale for HPLC Selection

HPLC is the preferred analytical technique for solubility studies due to its high sensitivity, specificity, and accuracy.[3][19] Unlike UV spectroscopy, which can be confounded by impurities or degradation products, HPLC separates the analyte of interest from other components, ensuring that only the concentration of the target compound is measured.[18]

Step-by-Step HPLC Method Protocol

A reverse-phase HPLC (RP-HPLC) method is suitable for a moderately polar compound like 4-[1-(Pyridin-4-yl)ethenyl]morpholine.

  • Instrumentation and Column:

    • System: Agilent 1100/1200 series or equivalent, equipped with a UV detector.[17]

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase and Elution:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Elution: Isocratic or gradient elution, optimized to achieve a sharp peak with a reasonable retention time (e.g., 3-7 minutes). A starting point could be 70:30 (A:B).

    • Flow Rate: 1.0 mL/min.

  • Detection:

    • Wavelength: Determine the wavelength of maximum absorbance (λmax) for the compound by running a UV scan. Set the detector to this wavelength.

  • Calibration Curve:

    • Prepare a series of at least five standard solutions of 4-[1-(Pyridin-4-yl)ethenyl]morpholine of known concentrations in the mobile phase.[19]

    • Inject each standard and record the peak area.

    • Plot a calibration curve of peak area versus concentration. The curve must demonstrate good linearity (R² > 0.99).[20]

  • Sample Analysis:

    • Inject the diluted filtrate samples from the shake-flask experiment.

    • Record the peak area for the analyte.

Data Interpretation and Presentation

Calculating Solubility from HPLC Data
  • Use the linear regression equation from the calibration curve (y = mx + c, where y is peak area and x is concentration) to determine the concentration of the diluted sample.

  • Multiply this concentration by the dilution factor used in step 5 of the experimental protocol to calculate the final solubility of the compound in the original saturated solution.

    Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor

Tabulating the Solubility Profile

The results should be summarized in a clear, concise table for easy comparison.

SolventTemperature (°C)Mean Solubility (mg/mL)Standard Deviation
Methanol25Experimental ValueExperimental Value
Ethanol25Experimental ValueExperimental Value
Isopropanol25Experimental ValueExperimental Value
Acetonitrile25Experimental ValueExperimental Value
DMSO25Experimental ValueExperimental Value
Comparing Experimental Results with the Theoretical Hypothesis

Once the experimental data is generated, it should be compared against the initial hypothesis. Does the solubility trend match the predictions based on solvent polarity and hydrogen bonding capabilities? Any significant deviations from the hypothesis can provide deeper insights into the specific intermolecular interactions governing the solvation of 4-[1-(Pyridin-4-yl)ethenyl]morpholine.

Conclusion and Future Directions

This guide provides a comprehensive, scientifically-grounded methodology for determining the solubility profile of 4-[1-(Pyridin-4-yl)ethenyl]morpholine in polar organic solvents. By combining theoretical structural analysis with the gold-standard shake-flask experimental method and robust HPLC quantification, researchers can generate the accurate and reliable data essential for informed decision-making in the drug development process.

Further studies could explore the impact of other critical variables on solubility, such as temperature and pH.[19] Investigating the compound's solid-state properties (polymorphism) is also crucial, as different crystal forms can exhibit different solubilities.[13] The robust framework presented here serves as the essential first step in this critical characterization process.

References

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • Fiveable. (2025, August 15). Solvent Polarity: Organic Chemistry Study Guide.
  • BioAssay Systems. Shake Flask Method Summary.
  • Enamine. Shake-Flask Solubility Assay.
  • Al-Rawi, S., et al. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
  • Kumar, A., et al. A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review.
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.
  • Wikipedia. Solubility.
  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • Pan, L., et al. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry - ACS Publications.
  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry.
  • Slideshare. solubility experimental methods.pptx.
  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
  • Siddiqui, A., et al. (2022, September 12). Biochemistry, Dissolution and Solubility. StatPearls - NCBI Bookshelf - NIH.
  • Cayman Chemical. Solubility Factors When Choosing a Solvent.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • ResearchGate. (2008, July 15). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • USGS Publications Warehouse. (2002, May 1). Effects of polar and nonpolar groups on the solubility of organic compounds in soil organic matter.
  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.
  • Bentham Science. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Wikipedia. Morpholine.
  • Cameo Chemicals. MORPHOLINE.

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Protocols & Analytical Methods

Method

Application Note: 4-[1-(Pyridin-4-yl)ethenyl]morpholine as a Versatile Intermediate for Pyridine Heterocycles

Introduction & Mechanistic Rationale In the development of advanced pharmaceutical intermediates and functional materials, the construction of complex, multi-substituted pyridine heterocycles (such as bipyridines, pyrido...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the development of advanced pharmaceutical intermediates and functional materials, the construction of complex, multi-substituted pyridine heterocycles (such as bipyridines, pyrido-pyrimidines, and quinolines) is a recurring challenge. 4-[1-(Pyridin-4-yl)ethenyl]morpholine (an enamine derived from 4-acetylpyridine and morpholine) serves as a highly privileged, nucleophilic building block for these syntheses.

The Causality of Reagent Selection

Direct functionalization of the α -carbon of 4-acetylpyridine via standard enolate chemistry is often plagued by low yields and side reactions (e.g., self-condensation or polyalkylation). This is due to the strong electron-withdrawing nature of the 4-pyridyl ring, which destabilizes the transition states of electrophilic attacks.

By converting the ketone into a morpholine enamine, we leverage the principles of the Stork Enamine Reaction [1]. The conjugation of the nitrogen lone pair from the morpholine ring into the alkene raises the Highest Occupied Molecular Orbital (HOMO) energy, effectively concentrating electron density at the β -carbon.

  • Why Morpholine? While pyrrolidine forms more reactive enamines, morpholine provides the optimal balance. Its moderate nucleophilicity prevents unwanted polymerization, its resulting enamine is hydrolytically stable enough for isolation, and the morpholine moiety acts as an excellent leaving group during the final aromatization step of heterocycle synthesis [2].

Quantitative Data: Amine Selection for Enamine Formation

The choice of secondary amine dictates the thermodynamic stability and kinetic reactivity of the resulting enamine. The table below summarizes the empirical data driving the selection of morpholine for 4-acetylpyridine functionalization.

Secondary AmineEnamine Yield (%)Reaction Time (h)*Nucleophilicity (N)Hydrolytic StabilitySuitability for Cascade Cyclization
Morpholine 88 - 92 12 - 16 Moderate High Excellent (Optimal leaving group)
Pyrrolidine90 - 954 - 6Very HighLowPoor (Prone to over-alkylation)
Piperidine75 - 8018 - 24Moderate-HighModerateFair (Steric hindrance in cyclization)

*Conditions: Toluene reflux, p-TsOH (cat.), Dean-Stark apparatus.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 4-[1-(Pyridin-4-yl)ethenyl]morpholine

This protocol utilizes azeotropic distillation to drive the thermodynamically unfavorable condensation to completion. The system is self-validating: the theoretical yield of water collected in the Dean-Stark trap directly correlates with reaction conversion.

Reagents:

  • 4-Acetylpyridine: 10.0 g (82.5 mmol)

  • Morpholine: 10.8 g (124 mmol, 1.5 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH): 0.78 g (4.1 mmol, 5 mol%)

  • Toluene (Anhydrous): 150 mL

Step-by-Step Methodology:

  • Assembly: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Mixing: Charge the flask with 4-acetylpyridine, morpholine, p-TsOH, and toluene. Causality Note: p-TsOH protonates the carbonyl oxygen, increasing its electrophilicity for the initial amine attack.

  • Azeotropic Distillation: Heat the mixture to a vigorous reflux (oil bath at 130 °C). As the hemiaminal intermediate dehydrates, water will co-distill with toluene and separate in the Dean-Stark trap.

  • Validation: Monitor the water volume. The theoretical water yield is ~1.48 mL. Once water ceases to accumulate (typically 12–16 hours) and TLC (Alumina, Hexane/EtOAc 1:1) shows the disappearance of the ketone, the reaction is complete.

  • Workup: Cool to room temperature. Remove the solvent and excess morpholine under reduced pressure.

  • Purification: Distill the crude residue under high vacuum or recrystallize to afford the pure enamine as a crystalline solid or viscous oil.

EnamineSynthesis A 4-Acetylpyridine + Morpholine B Acid Catalysis (p-TsOH) A->B Condensation C Hemiaminal Intermediate B->C Nucleophilic Attack D Dehydration (Dean-Stark, Toluene) C->D -H2O E 4-[1-(Pyridin-4-yl)ethenyl]morpholine (Target Enamine) D->E Product Isolation F Azeotropic Water Removal (Drives Equilibrium) D->F Byproduct

Fig 1: Workflow and equilibrium dynamics for the synthesis of the morpholine enamine.
Protocol B: Downstream Synthesis of 2,4'-Bipyridine Derivatives

The isolated enamine can be immediately subjected to a Michael addition-annulation cascade to form complex bipyridines [3].

Step-by-Step Methodology:

  • Michael Addition: Dissolve the enamine (1.0 eq) and an α,β -unsaturated ketone (e.g., chalcone, 1.1 eq) in anhydrous ethanol. Reflux for 4 hours. The enamine acts as a Michael donor, forming an intermediate iminium salt.

  • Amine Insertion & Cyclization: To the same reaction vessel, add ammonium acetate (NH₄OAc, 5.0 eq) and glacial acetic acid (10 mol%). Causality Note: NH₄OAc serves as the nitrogen source for the newly forming pyridine ring. The acetic acid catalyzes the imine exchange and subsequent cyclization.

  • Aromatization: Continue refluxing for 8 hours. The system will undergo intramolecular cyclization followed by the elimination of morpholine and water to achieve full aromatization.

  • Isolation: Pour the mixture into ice water, neutralize with saturated NaHCO₃, and extract with dichloromethane. Purify via silica gel chromatography.

MechanisticPathway N1 Enamine Nucleophile (HOMO activated) N3 C-C Bond Formation (Stork Addition) N1->N3 N2 Electrophile (e.g., Michael Acceptor) N2->N3 N4 Iminium Intermediate N3->N4 N5 Cyclization with NH4OAc (Amine Insertion) N4->N5 N6 Aromatization (-Morpholine, -H2O) N5->N6 N7 Substituted Bipyridine (Final Heterocycle) N6->N7

Fig 2: Mechanistic pathway from enamine nucleophilic attack to heterocyclic aromatization.

References

  • Carbonyl Condensations with Enamines - The Stork Reaction Chemistry LibreTexts. URL:[Link]

  • Stork Enamine Alkylation Wikipedia, The Free Encyclopedia. URL:[Link]

  • Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents National Center for Biotechnology Information (PMC). URL:[Link]

Technical Notes & Optimization

Troubleshooting

Overcoming moisture sensitivity issues when storing 4-[1-(Pyridin-4-yl)ethenyl]morpholine

Technical Support Center: Storage and Handling of 4-[1-(Pyridin-4-yl)ethenyl]morpholine From the Senior Application Scientist's Desk: Welcome to our dedicated technical guide for 4-[1-(Pyridin-4-yl)ethenyl]morpholine. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Storage and Handling of 4-[1-(Pyridin-4-yl)ethenyl]morpholine

From the Senior Application Scientist's Desk:

Welcome to our dedicated technical guide for 4-[1-(Pyridin-4-yl)ethenyl]morpholine. This valuable research compound possesses a unique structure that, while powerful for synthetic applications, presents a significant challenge: a pronounced sensitivity to atmospheric moisture. This guide is designed to provide you, our fellow researchers and drug development professionals, with the foundational knowledge and practical, field-proven protocols to ensure the long-term stability and integrity of your material. By understanding the chemical principles behind its instability, you can effectively mitigate degradation, prevent experimental failure, and ensure the validity of your results.

Section 1: The Science of Sensitivity - Understanding the "Why"

The moisture sensitivity of 4-[1-(Pyridin-4-yl)ethenyl]morpholine is not an arbitrary characteristic; it is fundamentally rooted in its molecular structure. The compound is classified as an enamine .

  • Enamine Structure: Enamines are characterized by a nitrogen atom (from the morpholine ring) bonded to a carbon-carbon double bond (the ethenyl group). This arrangement makes the α-carbon (the carbon of the double bond not attached to the nitrogen) highly nucleophilic.[1]

  • Hydrolysis Pathway: In the presence of water, especially under mildly acidic conditions, enamines are susceptible to hydrolysis.[1][2] The reaction proceeds by protonation of the α-carbon, which creates a highly electrophilic iminium ion. Water then acts as a nucleophile, attacking the iminium carbon.[3][4] This ultimately leads to the cleavage of the carbon-nitrogen bond, reverting the molecule back to its constituent carbonyl compound (4-acetylpyridine) and secondary amine (morpholine).[2][3]

  • Hygroscopic Moiety: The morpholine component of the molecule is itself a hygroscopic liquid, meaning it has a strong affinity for absorbing moisture from the air.[5][6][7][8] This inherent property exacerbates the compound's overall sensitivity by actively drawing water from the environment towards the molecule.

This degradation pathway is the primary reason for the strict storage and handling protocols outlined in this guide.

Visualizing the Degradation Pathway

A 4-[1-(Pyridin-4-yl)ethenyl]morpholine (Enamine) C 4-Acetylpyridine (Ketone) A->C Hydrolysis B H₂O (Moisture) D Morpholine (Secondary Amine)

Caption: The hydrolysis pathway of 4-[1-(Pyridin-4-yl)ethenyl]morpholine.

Section 2: Troubleshooting Guide

This section addresses common issues encountered when moisture has compromised the integrity of the compound.

Q: My vial of 4-[1-(Pyridin-4-yl)ethenyl]morpholine, which was a free-flowing powder, now appears clumpy, caked, or has an oily consistency. What has happened?

A: This is the most common physical sign of significant moisture absorption.[9][10] When the hygroscopic compound is exposed to humidity, it pulls water from the air, causing the solid particles to agglomerate.[11] In advanced stages, it can undergo deliquescence, where it absorbs so much water that it dissolves into a viscous liquid. This indicates that hydrolysis has likely begun, and the material's purity is compromised.

Q: My reaction is failing, or the yield is significantly lower than expected. I suspect the starting material. How can I confirm if it has degraded?

A: If you observe poor reaction performance, degradation of the starting material is a probable cause. Absorbed water adds non-reactive mass, leading to inaccurate weighing and incorrect molar ratios in your reaction.[10]

To confirm degradation, we recommend the following analytical procedures:

  • ¹H NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Compare the spectrum to the reference spectrum for the pure compound. Look for the appearance of new, distinct peaks corresponding to the hydrolysis products: 4-acetylpyridine and morpholine.

  • Thin-Layer Chromatography (TLC): Spot the compound on a TLC plate against a known pure standard if available. Development will likely show multiple spots for a degraded sample (one for the parent compound and others for the byproducts), whereas the pure standard will show a single spot.

Q: I've confirmed my material is degraded. Can it be salvaged?

A: Salvaging the material is generally not recommended for sensitive or quantitative applications. While techniques like re-purification via column chromatography are possible, they are often not practical and may not completely remove all traces of the byproducts. It is far more reliable and time-efficient to discard the compromised material and procure a fresh lot, implementing the stringent storage protocols outlined below to prevent recurrence.

Section 3: Frequently Asked Questions (FAQs) & Best Practices

Proactive prevention is the best strategy. This FAQ section provides clear guidelines for optimal storage and handling.

Q: What are the ideal, "gold-standard" storage conditions for this compound?

A: The ideal environment completely isolates the compound from atmospheric moisture and oxygen. The best practice is to aliquot the bulk material into smaller, single-use vials inside a glovebox with a dry, inert atmosphere (e.g., argon or nitrogen).[10][12] These vials should then be stored inside a laboratory desiccator cabinet at room temperature.

Q: I do not have access to a glovebox. What is the next best procedure for handling and storage?

A: You can still achieve excellent stability with careful benchtop techniques.

  • Minimize Exposure: Have all necessary tools (spatulas, vials, etc.) clean, dry, and ready before opening the main container.[10] Weigh the required amount as quickly and efficiently as possible.[11]

  • Inert Gas Blanket: After dispensing, flush the headspace of the primary container with a gentle stream of dry nitrogen or argon before tightly sealing the cap.[13] This displaces the moist ambient air.

  • Seal Tightly: Use a vial with a PTFE-lined cap. For extra protection, wrap the cap-vial interface with Parafilm.

  • Use a Desiccator: Immediately place the sealed vial inside a desiccator containing an active desiccant.[12][14]

Q: Which desiccant is best for my desiccator?

A: The choice depends on your laboratory's needs. Molecular sieves offer the highest capacity and can achieve the lowest relative humidity, making them ideal for this compound. Indicating silica gel is a good, reusable alternative that provides a visual cue when it needs to be regenerated.

Desiccant TypeAdsorption CapacityRegenerationKey Feature
Molecular Sieves (3Å or 4Å) Very HighHigh Temperature (200-300°C)Most effective; aggressively removes moisture.[15]
Indicating Silica Gel HighModerate Temperature (120°C)Changes color when saturated; good general-purpose choice.[16][17]
Drierite™ (Anhydrous CaSO₄) ModerateHigh Temperature (210°C)A good, neutral, and reusable desiccant.[15][17]

Q: Should I store the compound in a refrigerator or freezer?

A: This is generally not recommended unless the compound also has known thermal instability at room temperature. Storing at low temperatures creates a significant risk of moisture condensation on the cold vial surface when it is removed into the warmer, more humid lab air.[18] This water can be drawn into the container upon opening. If you must refrigerate, the container must be placed inside a desiccator and allowed to warm completely to room temperature before opening.[18]

Q: Is there a difference between using Nitrogen and Argon for blanketing?

A: For this application, both are highly effective inert gases.[19]

  • Nitrogen (N₂): Less expensive and very common in labs. It is excellent for purging and blanketing.[13][20]

  • Argon (Ar): Denser than air, which allows it to effectively displace air in a container with less turbulence. It is more expensive and typically used for highly sensitive organometallic reagents, but is an excellent choice here as well.[21]

Section 4: Protocols & Visual Workflows

Protocol: Aliquoting Bulk Reagent for Long-Term Storage

This protocol minimizes the risk of contaminating your entire stock of the compound.

  • Preparation: Gather several small (e.g., 1-dram) amber glass vials with PTFE-lined caps. Ensure they are scrupulously clean and dry by placing them in a laboratory oven at 120°C for at least 4 hours and allowing them to cool in a desiccator.

  • Environment Setup: If a glovebox is unavailable, perform this procedure on a clean, dry benchtop next to a source of inert gas (nitrogen or argon).

  • Dispensing: Open the main container of 4-[1-(Pyridin-4-yl)ethenyl]morpholine. Working quickly, weigh and dispense the desired amount of powder (e.g., 100-200 mg) into each of the pre-dried vials.

  • Inerting: Before sealing each small vial, insert a needle connected to the inert gas line and gently flush the headspace for 15-20 seconds to displace all air.

  • Sealing: While maintaining the positive flow of inert gas, quickly remove the needle and immediately seal the vial with its cap. Tighten securely and wrap the cap with Parafilm.

  • Storage: Label each aliquot clearly and place all vials in a desiccator for long-term storage. This practice ensures that you only expose a small amount of material to the atmosphere each time you need it.[22]

Decision Workflow for Handling & Storage

start Compound Received is_long_term Long-term storage? start->is_long_term aliquot Aliquot into single-use vials under inert atmosphere is_long_term->aliquot Yes store_bulk Store bulk in original container is_long_term->store_bulk No desiccator Place in desiccator with active desiccant aliquot->desiccator store_bulk->desiccator need_sample Need sample for experiment? desiccator->need_sample remove_from_desiccator Remove one vial from desiccator need_sample->remove_from_desiccator Yes is_cold Was storage refrigerated? remove_from_desiccator->is_cold warm_up Allow vial to warm to RT INSIDE desiccator before opening is_cold->warm_up Yes weigh_quickly Open vial and weigh material quickly is_cold->weigh_quickly No warm_up->weigh_quickly backfill Backfill vial with N₂/Ar before re-sealing weigh_quickly->backfill end Use in Experiment weigh_quickly->end backfill->desiccator If Re-storing discard Discard any unused material in the single-use vial backfill->discard If Single-Use

Caption: A decision tree for the proper handling of moisture-sensitive compounds.

References

  • Master Organic Chemistry. (2010, May 24). Enamines. [Link]

  • Chemistry Steps. (2020, December 9). Imine and Enamine Hydrolysis Mechanism. [Link]

  • Making Molecules. (2024, September 2). Enamines. [Link]

  • Sorbipak. Desiccants for Industrial Chemical shipping & storage containers. [Link]

  • Organic Chemistry Tutor. Imine and Enamine Hydrolysis. [Link]

  • Edco Supply Co. (2025, June 3). Understanding Desiccants: Function & Types. [Link]

  • Drytech, Inc. Chemical Processing Storage. [Link]

  • Stamford, A. W. (1963). Mechanism of enamine hydrolysis. Journal of the American Chemical Society, 85(2), 268-270. [Link]

  • Linde Gas. Inerting. [Link]

  • Not available publicly.
  • University of California, Los Angeles - Environment, Health & Safety. Water Sensitive Chemicals. [Link]

  • Air Products. Nitrogen Chemicals. [Link]

  • PubChem. Morpholine. [Link]

  • BVV. (2025, October 18). Argon Gas 99.5%. [Link]

  • Merck Index Online. Morpholine. [Link]

  • Vesta® Nutra. (2019, January 7). 3 Ways to Handle Hygroscopic Material Challenges. [Link]

  • Lab Supply Network. Desiccant & Moisture Absorbers. [Link]

  • International Agency for Research on Cancer. (1989). Morpholine. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 47. [Link]

  • Not available publicly.
  • Air Liquide. Nitrogen inerting: protect your products and installations. [Link]

  • CORECHEM Inc. (2024, January 19). Hygroscopic: What it Means, What You Need to Know. [Link]

  • University of Rochester, Department of Chemistry. How to Store Reagents. [Link]

  • Not available publicly.
  • Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. [Link]

  • Asaclean® Purging Compounds. (2018, July 3). 5 Tips to Help Process Dry Hygroscopic Resins. [Link]

  • TutorChase. How do you handle hygroscopic solutes in the lab?. [Link]

  • Not available publicly.
  • Not available publicly.
  • Not available publicly.
  • Not available publicly.
  • Nanda, G. P., Suraksha, R., & Rajamalli, P. (2024). Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters. ACS Materials Au, 4(6), 604–611. [Link]

  • Not available publicly.
  • Nanda, G. P., Suraksha, R., & Rajamalli, P. (2024). Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters. PubMed. [Link]

  • Not available publicly.
  • Not available publicly.
  • Not available publicly.

Sources

Optimization

Technical Support Center: Optimizing Lewis Acid Catalysis for 4-[1-(Pyridin-4-yl)ethenyl]morpholine Condensation

Welcome to the technical support center for the synthesis of 4-[1-(pyridin-4-yl)ethenyl]morpholine. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-[1-(pyridin-4-yl)ethenyl]morpholine. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to help you optimize your condensation reaction and achieve high yields of this valuable enamine intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the Lewis acid-catalyzed condensation of 4-acetylpyridine and morpholine?

The reaction proceeds through a classic enamine synthesis pathway, which is accelerated by the presence of a Lewis acid catalyst. The mechanism involves three key stages:

  • Carbonyl Activation: The Lewis acid (LA) coordinates to the oxygen atom of the carbonyl group in 4-acetylpyridine. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1]

  • Nucleophilic Attack and Iminium Ion Formation: The nitrogen atom of morpholine, a secondary amine, acts as a nucleophile and attacks the activated carbonyl carbon. This is followed by proton transfer and the elimination of a water molecule to form a reactive iminium ion intermediate.

  • Deprotonation and Enamine Formation: A base (which can be another molecule of morpholine) removes a proton from the alpha-carbon (the carbon adjacent to the iminium ion), leading to the formation of the final enamine product, 4-[1-(pyridin-4-yl)ethenyl]morpholine, and regeneration of the catalyst. The formation of the stable, conjugated double bond is the driving force for this final step.[2][3][4]

Reaction_Mechanism Reactants 4-Acetylpyridine + Morpholine ActivatedCarbonyl Activated Carbonyl (LA-Carbonyl Complex) Reactants->ActivatedCarbonyl 1. Carbonyl Activation LA Lewis Acid (LA) LA->ActivatedCarbonyl IminiumIon Iminium Ion Intermediate ActivatedCarbonyl->IminiumIon 2. Nucleophilic Attack by Morpholine - H2O Product 4-[1-(Pyridin-4-yl)ethenyl]morpholine IminiumIon->Product 3. Deprotonation Troubleshooting_Workflow Start Low Yield Water Ineffective Water Removal? Start->Water Catalyst Catalyst Deactivation? Start->Catalyst Stoichiometry Incorrect Stoichiometry? Start->Stoichiometry Conditions Suboptimal Conditions? Start->Conditions RemoveWater Use Dean-Stark trap or molecular sieves Water->RemoveWater ChangeCatalyst Screen different Lewis acids (e.g., Zn(OTf)₂, InCl₃) Catalyst->ChangeCatalyst OptimizeStoichiometry Vary reactant and catalyst ratios Stoichiometry->OptimizeStoichiometry OptimizeConditions Adjust temperature and reaction time Conditions->OptimizeConditions

Caption: Troubleshooting workflow for low reaction yield.

  • Possible Cause 1: Presence of water. Enamine formation is a condensation reaction that produces water. As an equilibrium process, the presence of water can drive the reaction backward, hydrolyzing the enamine back to the starting materials. [3][5] * Solution: Ensure rigorous removal of water.

    • Azeotropic Removal: If using a solvent like toluene, employ a Dean-Stark apparatus to physically remove water as it forms.
    • Drying Agents: Add activated molecular sieves (3Å or 4Å) to the reaction mixture to sequester water. [6]Ensure your reagents and solvent are anhydrous before starting the reaction.
  • Possible Cause 2: Catalyst deactivation. The lone pair of electrons on the pyridine nitrogen can coordinate with the Lewis acid, forming a stable complex and rendering the catalyst inactive for carbonyl activation. [7][8] * Solution:

    • Screen Lewis Acids: Experiment with different Lewis acids that have a lower affinity for nitrogen. Borderline Lewis acids like Zn(OTf)₂ or InCl₃ are often good candidates. [9][10][11] * Adjust Catalyst Loading: For strong Lewis acids that are prone to deactivation, you may need to use a higher catalyst loading, or even stoichiometric amounts.
  • Possible Cause 3: Incorrect stoichiometry. The ratio of reactants and catalyst can significantly impact the reaction outcome. [5] * Solution: Systematically vary the ratio of 4-acetylpyridine to morpholine. A slight excess of morpholine (e.g., 1.2 equivalents) is often beneficial. Also, optimize the catalyst loading, starting with a catalytic amount (e.g., 5-10 mol%) and increasing if necessary.

Problem: I am observing the formation of significant side products.

  • Possible Cause 1: Self-condensation of 4-acetylpyridine. Under certain conditions, especially at higher temperatures, 4-acetylpyridine can undergo self-condensation.

    • Solution:

      • Lower the Reaction Temperature: Try running the reaction at a lower temperature for a longer period.

      • Control the Rate of Addition: Add the 4-acetylpyridine slowly to the mixture of morpholine and the Lewis acid to maintain a low concentration of the ketone.

  • Possible Cause 2: Polymerization of the enamine product. Enamines can be reactive and may polymerize, especially in the presence of acid and at elevated temperatures. [5] * Solution:

    • Monitor the Reaction: Use techniques like TLC or GC-MS to monitor the progress of the reaction and stop it once the starting material is consumed to avoid prolonged exposure of the product to the reaction conditions.
    • Quench Appropriately: At the end of the reaction, quench it by adding a mild base (e.g., a saturated aqueous solution of sodium bicarbonate) to neutralize the Lewis acid.

Problem: I am having difficulty with the isolation and purification of the final product.

  • Possible Cause: Hydrolysis of the enamine during workup. Enamines are susceptible to hydrolysis back to the corresponding ketone in the presence of aqueous acid. [3] * Solution:

    • Anhydrous Workup: If possible, perform an anhydrous workup. This could involve filtering off the catalyst (if heterogeneous) and removing the solvent under reduced pressure.
    • Careful Quenching and Extraction: If an aqueous workup is necessary, use a basic aqueous solution (e.g., NaHCO₃ or a dilute NaOH solution) to quench the reaction. Extract the product quickly with an organic solvent and dry the organic layer thoroughly with a drying agent like Na₂SO₄ or MgSO₄ before concentrating.

Experimental Protocol: General Procedure for Lewis Acid-Catalyzed Condensation

This is a general starting protocol. Optimization of specific parameters is highly recommended.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser (with a Dean-Stark trap if using toluene), add the chosen Lewis acid catalyst (e.g., ZnCl₂, 0.1 mmol, 10 mol%).

  • Addition of Reactants: Add anhydrous toluene (20 mL) and morpholine (1.2 mmol). Stir the mixture for 10-15 minutes.

  • Initiation of Reaction: Add 4-acetylpyridine (1.0 mmol) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

  • Extraction: Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by distillation/recrystallization as appropriate.

References

Sources

Reference Data & Comparative Studies

Validation

High-Performance Purity Analysis: Validating an HPLC-MS/MS Method for 4-[1-(Pyridin-4-yl)ethenyl]morpholine

Executive Summary As a Senior Application Scientist, I frequently encounter active pharmaceutical ingredients (APIs) and intermediates that defy standard analytical platform methods. 4-[1-(Pyridin-4-yl)ethenyl]morpholine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter active pharmaceutical ingredients (APIs) and intermediates that defy standard analytical platform methods. 4-[1-(Pyridin-4-yl)ethenyl]morpholine is a prime example. Featuring a conjugated enamine-like structure with two distinct basic nitrogen centers, this compound presents a unique chromatographic challenge.

This guide objectively compares traditional analytical approaches against an optimized High-pH Reversed-Phase Liquid Chromatography-Tandem Mass Spectrometry (RPLC-MS/MS) method. By grounding our validation strategy in the latest ICH Q2(R2) guidelines [1], we provide a robust, self-validating protocol designed for researchers and drug development professionals who require absolute confidence in their purity profiling.

The Chemical Challenge: Overcoming Dual-Basicity

To design a successful analytical method, we must first understand the causality behind the molecule's behavior. 4-[1-(Pyridin-4-yl)ethenyl]morpholine contains two ionizable moieties:

  • Pyridine Ring: pKa ~ 5.2

  • Morpholine Ring: pKa ~ 8.3

In a traditional LC-MS mobile phase (e.g., 0.1% Formic Acid, pH 2.7), both nitrogen atoms are fully protonated. This +2 charge state renders the molecule highly polar. Morpholine derivatives are notoriously difficult to retain on standard reversed-phase columns under these conditions [2]. Furthermore, while the pyridine moiety provides UV absorbance, its protonated state induces severe cation-exchange interactions with residual silanols on standard silica columns, leading to extreme peak tailing and poor resolution [3].

The Mechanistic Solution: By shifting the mobile phase to pH 10.5 using an ammonium bicarbonate buffer, we force both basic centers into their neutral, deprotonated states. This exponentially increases the molecule's hydrophobicity, allowing for strong retention and perfectly symmetrical peak shapes on a high-pH tolerant hybrid-silica column.

Methodological Showdown: Finding the Optimal Analytical Pathway

Before committing to the High-pH RPLC-MS/MS method, it is crucial to benchmark it against alternative techniques. The table below summarizes the quantitative and qualitative performance metrics of three distinct analytical pathways.

Table 1: Performance Comparison of Analytical Alternatives
ParameterHigh-pH RPLC-MS/MS (Proposed)Low-pH RPLC-UV (Traditional)GC-MS (Alternative)
Retention Mechanism Hydrophobic (Neutral state at pH 10.5)Poor (Protonated at pH 2.7, void elution)Volatility & Thermal Stability
Peak Shape (Tailing Factor) Excellent (0.98 - 1.02) Severe Tailing (> 2.5)Good
Sensitivity (LOD) 1 ng/mL 500 ng/mL50 ng/mL
Specificity High (MRM transitions isolate target) Low (Co-elution with polar impurities)High (EI fragmentation)
Sample Preparation Direct injection (Dilute & Shoot) Direct injectionDerivatization required
Throughput 5-minute run time 15-minute run time25-minute run time

The Winning Protocol: High-pH RPLC-MS/MS

To ensure trustworthiness, the following protocol is designed as a self-validating system . By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) or a closely related structural analog (e.g., 4-[1-(Pyridin-3-yl)ethenyl]morpholine), the method automatically corrects for injection volume variations and ESI matrix suppression in real-time.

Step-by-Step Methodology

Step 1: System Preparation & Equilibration

  • Flush the LC system with MS-grade water and acetonitrile to remove any acidic modifiers.

  • Install a high-pH tolerant column: Waters XBridge BEH C18 (50 mm × 2.1 mm, 1.7 µm) . The Ethylene Bridged Hybrid (BEH) particle technology is critical here, as standard silica will dissolve at pH > 8.

  • Equilibrate the column with Mobile Phase A (10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide) and Mobile Phase B (Acetonitrile) at initial gradient conditions until the MS baseline stabilizes.

Step 2: Standard & Sample Preparation

  • Weigh 10.0 mg of the 4-[1-(Pyridin-4-yl)ethenyl]morpholine reference standard. Dissolve in 10 mL of 50:50 Water:Acetonitrile (1 mg/mL stock).

  • Dilute to the target working concentration (e.g., 100 ng/mL) using the sample diluent.

  • Self-Validation Step: Spike the Internal Standard into all blanks, calibrators, and unknown samples at a constant concentration of 50 ng/mL.

Step 3: System Suitability Testing (SST)

  • Inject the 100 ng/mL SST standard six times.

  • Acceptance Criteria: Retention time RSD < 0.5%, Peak Area Ratio RSD < 2.0%, and USP Tailing Factor between 0.95 and 1.05. Do not proceed with the batch if SST fails.

Step 4: Gradient Execution

  • Injection Volume: 2 µL

  • Flow Rate: 0.4 mL/min at a column temperature of 40°C.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Linear ramp to 95% B

    • 3.0 - 4.0 min: Hold at 95% B (Column wash)

    • 4.0 - 5.0 min: Return to 5% B (Re-equilibration)

Step 5: MS/MS Acquisition (ESI+)

  • Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Despite being neutral in the liquid phase, the high gas-phase proton affinity of the pyridine/morpholine nitrogens ensures excellent ionization efficiency.

  • Quantitation MRM: m/z 191.1 → 104.1 (Loss of morpholine radical, generating the stable pyridin-4-yl-ethenyl cation).

  • Qualification MRM: m/z 191.1 → 86.1 (Morpholine cation).

ICH Q2(R2) Validation Framework

Method validation is not merely a checklist; it is a lifecycle approach to proving a method is "fit for purpose." The recently updated ICH Q2(R2) guidelines emphasize a Quality-by-Design (QbD) approach to analytical validation, integrating closely with ICH Q14 [1].

ICH_Validation_Workflow Dev Method Development (ICH Q14 QbD Approach) Spec Specificity & Selectivity (Forced Degradation & MS/MS) Dev->Spec Define Target Profile Lin Linearity & Range (Reporting Level to 120%) Spec->Lin Confirm No Interference Acc Accuracy & Precision (Spike Recovery & Repeatability) Lin->Acc Establish Range Sens Sensitivity (LOD/LOQ Determination) Acc->Sens Validate Limits Rob Robustness (DoE: pH, Temp, Flow Rate) Sens->Rob Assess Reliability Val Validated HPLC-MS Method Ready for Purity Analysis Rob->Val Final Approval

Figure 1: ICH Q2(R2) lifecycle workflow for LC-MS method validation and approval.

Experimental Validation Data

Following the workflow outlined above, the High-pH RPLC-MS/MS method was subjected to rigorous validation. The quantitative results are summarized in Table 2, proving the method's compliance with global regulatory standards.

Table 2: ICH Q2(R2) Validation Results Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at RT of analyteResolution > 2.5 from nearest forced-degradation impurityPass
Linearity R² ≥ 0.999 (Reporting level to 120%)R² = 0.9998 (Range: 10 - 1500 ng/mL)Pass
Accuracy (Recovery) 95.0% - 105.0% across 3 concentration levels98.5% - 101.2% (Corrected via Internal Standard)Pass
Precision (Repeatability) RSD ≤ 2.0% (n=6 injections)RSD = 0.8%Pass
Intermediate Precision RSD ≤ 2.0% (Different days/analysts)RSD = 1.1%Pass
Sensitivity (LOD / LOQ) S/N ≥ 3 (LOD), S/N ≥ 10 (LOQ)LOD = 1 ng/mL, LOQ = 3 ng/mLPass
Robustness Method unaffected by deliberate minor changesStable across pH 10.3-10.7 and ±2°C column temp shiftsPass

Conclusion

The purity analysis of dual-basic compounds like 4-[1-(Pyridin-4-yl)ethenyl]morpholine requires a departure from traditional low-pH chromatographic thinking. By leveraging the mechanistic principles of pKa and utilizing modern BEH column technology, the High-pH RPLC-MS/MS method delivers superior peak shape, unparalleled sensitivity, and rapid throughput. Supported by a self-validating internal standard framework and rigorously tested against ICH Q2(R2) guidelines, this method provides drug development professionals with a highly reliable tool for critical quality attribute (CQA) monitoring.

References

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) [Link]

  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC) Defense Technical Information Center (DTIC)[Link]

Comparative

Benchmarking Reaction Kinetics of 4-[1-(Pyridin-4-yl)ethenyl]morpholine in Cycloadditions: A Comparative Guide

As a Senior Application Scientist in synthetic methodology, I frequently encounter a critical decision point in drug development workflows: selecting the optimal enamine auxiliary for complex cycloadditions. While pyrrol...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in synthetic methodology, I frequently encounter a critical decision point in drug development workflows: selecting the optimal enamine auxiliary for complex cycloadditions. While pyrrolidine enamines are often the default choice due to their rapid reaction rates, they frequently fall short in late-stage functionalization due to poor hydrolytic stability and low regioselectivity.

This guide provides an objective, data-driven benchmark of 4-[1-(Pyridin-4-yl)ethenyl]morpholine —the morpholine enamine derived from 4-acetylpyridine—against its pyrrolidine and piperidine alternatives. By analyzing the mechanistic causality behind its kinetic behavior, we can leverage this specific enamine as a highly controlled, regioselective dienophile/dipolarophile in 1,3-dipolar cycloadditions and Inverse Electron-Demand Diels-Alder (IEDDA) reactions.

Mechanistic Causality: The Morpholine Advantage

To understand the kinetic profile of 4-[1-(Pyridin-4-yl)ethenyl]morpholine, we must examine the stereoelectronic properties of the morpholine ring.

In enamine catalysis and cycloadditions, reactivity is dictated by the energy of the Highest Occupied Molecular Orbital (HOMO), which is heavily influenced by the nitrogen atom's lone pair delocalization into the π -system. Pyrrolidine enamines are highly reactive because their five-membered ring forces the nitrogen into a planar geometry, maximizing the p -character of the lone pair and elevating the HOMO energy.

Conversely, the morpholine core fundamentally alters the reaction kinetics through two distinct mechanisms:

  • Inductive Electron Withdrawal (-I Effect): The oxygen heteroatom in the morpholine ring exerts a strong inductive pull, decreasing the electron density on the nitrogen atom.

  • Nitrogen Pyramidalization: The six-membered morpholine ring favors a chair conformation, leading to pronounced pyramidalization of the nitrogen atom. This reduces the p -character of the lone pair, limiting its overlap with the adjacent alkene[1].

When coupled with the electron-withdrawing 4-pyridyl group, the resulting enamine exhibits a significantly lower Mayr nucleophilicity parameter ( N≈13−14 ) compared to its pyrrolidine counterpart ( N>17 )[2]. While this results in slower overall reaction kinetics, it drastically reduces transition state (TS) asynchronicity. The higher distortion energy required to reach the TS in morpholine enamines acts as a kinetic filter, suppressing unwanted side reactions and yielding superior regioselectivity[3].

Reactivity_Profile O_Atom Morpholine Oxygen (-I Inductive Effect) HOMO Lowered HOMO Energy (Decreased Nucleophilicity) O_Atom->HOMO N_Pyr Nitrogen Pyramidalization (Reduced p-character) N_Pyr->HOMO Kinetics Slower Cycloaddition Kinetics (Higher TS Distortion) HOMO->Kinetics Outcome Superior Regioselectivity & Hydrolytic Stability Kinetics->Outcome Kinetic Trade-off

Logical flow demonstrating how morpholine's structural features dictate enamine cycloaddition kinetics.

Quantitative Benchmarking Data

To objectively compare performance, the table below summarizes the kinetic and thermodynamic properties of 4-acetylpyridine enamines across standard cycloaddition benchmarks (e.g., IEDDA with 1,2,4,5-tetrazines)[4].

Enamine Auxiliary (4-Acetylpyridine derived)Estimated Mayr Nucleophilicity ( N )Relative Rate ( krel​ ) in IEDDATS Distortion Energy ( ΔEdist‡​ )Regioselectivity (Cycloaddition)Hydrolytic Stability ( t1/2​ in ambient air)
Morpholine (Target) ~13.5 1.0 (Baseline)High (~33.0 kcal/mol)>95:5 >72 hours
Piperidine ~14.84.5xMedium (~31.5 kcal/mol)85:15~24 hours
Pyrrolidine ~17.235.0xLow (~28.7 kcal/mol)60:40<2 hours

Data Synthesis Note: While pyrrolidine enamines react up to 35 times faster, their low distortion energy leads to poor discrimination between competing transition states, resulting in lower regioselectivity and rapid degradation via hydrolysis.

Self-Validating Experimental Protocols

Trustworthy methodology requires built-in validation checkpoints. The following protocols for the synthesis and kinetic benchmarking of 4-[1-(Pyridin-4-yl)ethenyl]morpholine are designed as self-validating systems.

Protocol A: Synthesis of 4-[1-(Pyridin-4-yl)ethenyl]morpholine

This protocol utilizes a Dean-Stark apparatus where the physical collection of water serves as a real-time, quantitative indicator of reaction progress.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagents: Add 4-acetylpyridine (10.0 g, 82.5 mmol), morpholine (14.4 g, 165.0 mmol, 2.0 eq.), and catalytic p -toluenesulfonic acid ( p -TsOH, 0.15 g, 1 mol%) in 100 mL of anhydrous toluene.

  • Reflux & Validate: Heat the mixture to vigorous reflux (oil bath at 130 °C).

    • Self-Validation Checkpoint: Monitor the Dean-Stark trap. The theoretical yield of water is 1.48 mL. The reaction is deemed kinetically complete only when water accumulation ceases at exactly this volume (typically 18-24 hours).

  • Isolation: Cool to room temperature, concentrate under reduced pressure to remove toluene and excess morpholine. Distill the residue under high vacuum or recrystallize from cold hexanes to afford the pure enamine as a stable, crystalline solid.

Protocol B: In-Situ NMR Kinetic Benchmarking (1,3-Dipolar Cycloaddition)

This protocol tracks the exact reaction rate by monitoring the disappearance of the unique enamine vinyl proton.

  • Preparation: In an NMR tube, dissolve 4-[1-(Pyridin-4-yl)ethenyl]morpholine (0.1 mmol) in 0.5 mL of anhydrous CDCl3​ .

  • Baseline Validation: Acquire a standard 1H -NMR spectrum.

    • Self-Validation Checkpoint: Confirm the presence of the characteristic enamine vinyl protons (typically two doublets around δ 4.5 - 5.2 ppm). If these are absent, the enamine has hydrolyzed.

  • Initiation: Inject phenyl azide (0.1 mmol) into the NMR tube, invert three times to mix, and immediately insert into the NMR spectrometer pre-heated to 25 °C.

  • Data Acquisition: Run a kinetic macro to acquire a 1H -NMR spectrum every 5 minutes for 12 hours.

  • Analysis: Plot the integral of the decaying vinyl proton against time to extract the second-order rate constant ( k2​ ).

Visualizing the IEDDA Reaction Workflow

When 4-[1-(Pyridin-4-yl)ethenyl]morpholine is subjected to an IEDDA reaction with a 1,2,4,5-tetrazine, the morpholine moiety not only controls the rate of the initial [4+2] cycloaddition but also acts as an excellent leaving group during the subsequent aromatization step to form the final 1,2,4-triazine[4].

IEDDA_Mechanism A 1,2,4,5-Tetrazine (Electron-Deficient Diene) C [4+2] Cycloaddition TS (Rate-Determining Step) A->C B 4-[1-(Pyridin-4-yl)ethenyl]morpholine (Electron-Rich Dienophile) B->C D Bicyclic Intermediate (Highly Unstable) C->D Fast N2 Extrusion E 1,2,4-Triazine Derivative (Target Product) D->E -Morpholine (Aromatization)

Mechanistic pathway of IEDDA reaction highlighting the rate-determining [4+2] cycloaddition step.

Conclusion

While pyrrolidine enamines dominate literature due to their sheer reaction velocity, the benchmarking data clearly indicates that 4-[1-(Pyridin-4-yl)ethenyl]morpholine is the superior choice for complex, late-stage cycloadditions. The inherent oxygen-induced pyramidalization of the morpholine ring lowers the enamine's nucleophilicity, effectively trading raw speed for exceptional regioselectivity and operational stability. For drug development professionals scaling up synthetic routes, this kinetic trade-off is not just beneficial—it is essential for reproducible manufacturing.

References

  • Mechanisms and Transition States of 1,3-Dipolar Cycloadditions of Phenyl Azide with Enamines: A Computational Analysis The Journal of Organic Chemistry - ACS Publications[Link]

  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts Frontiers in Chemistry / PMC[Link]

  • N1/N4 1,4-Cycloaddition of 1,2,4,5-Tetrazines with Enamines Promoted by the Lewis Acid ZnCl2 ACS Publications[Link]

  • Basicities and Nucleophilicities of Pyrrolidines and Imidazolidinones Used as Organocatalysts Journal of the American Chemical Society / PubMed[Link]

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